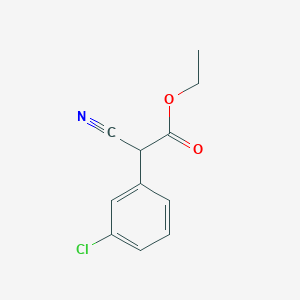

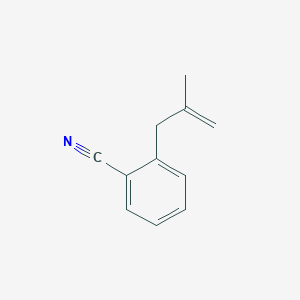

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

説明

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, also known as 2-chlorobenzyl cyanide, is a versatile chemical compound which has a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a faint odor, and is soluble in most organic solvents. This compound is widely used in organic synthesis, as it can be used to prepare a variety of useful compounds. In addition, it has been used in the synthesis of various drugs, including anti-cancer agents and antifungal agents.

科学的研究の応用

Environmental Impact and Biodegradation

Research into chlorophenyl compounds often focuses on their environmental impact and biodegradation pathways. For instance, studies on chlorophenols, compounds closely related to the chlorophenyl group in Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, have assessed their toxicity to aquatic environments and found that they exhibit moderate toxic effects to mammalian and aquatic life. The persistence of these compounds in the environment can vary, with some chlorophenols showing moderate to high persistence depending on environmental conditions, although bioaccumulation is generally expected to be low. Notably, their strong organoleptic effect is a striking feature (Krijgsheld & Gen, 1986).

Potential for Anticancer Research

In the field of medicinal chemistry, certain chlorophenyl-related compounds have been investigated for their anticancer properties. Research efforts are directed at discovering compounds with high tumor specificity and reduced toxicity to healthy cells. For example, studies have explored the tumor specificity and keratinocyte toxicity of various synthesized compounds, highlighting the potential of specific compounds for the development of new anticancer drugs with minimized side effects (Sugita et al., 2017).

Application in Organic Electronics

The development of organic electronic materials is another area where related compounds find application. Research into poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives, for example, focuses on their thermoelectric properties, highlighting the progress in enhancing the figure-of-merit of PEDOT-based materials for potential use in energy conversion and storage technologies (Yue & Xu, 2012).

Environmental Remediation Techniques

The study of zero-valent iron and iron-based bimetals for the degradation of chlorinated compounds, including chlorophenols, is critical in environmental remediation efforts. These materials have shown potential in efficiently dechlorinating toxic compounds, offering insights into mechanisms and processes for environmental cleanup (Gunawardana, Singhal, & Swedlund, 2011).

特性

IUPAC Name |

ethyl 2-(3-chlorophenyl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJLGZCWCQCFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556051 | |

| Record name | Ethyl (3-chlorophenyl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92847-34-2 | |

| Record name | Ethyl (3-chlorophenyl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)

![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)

![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)

![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)